N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2,3-dimethoxy-N-(2-morpholinoethyl)benzamide hydrochloride is a chemical compound. It likely contains a benzothiazole ring, which is a heterocyclic compound . Benzothiazole derivatives have been studied for their potential anti-inflammatory properties .
Synthesis Analysis
While the specific synthesis process for this compound is not available, similar compounds are typically synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .Molecular Structure Analysis
The molecular structure of this compound would likely be analyzed using techniques such as IR spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Organic Light Emitting Diodes (OLEDs) Application
BODIPY-based Organic Semiconductors : Benzothiazole derivatives, similar in structure to the compound , have been studied for their potential applications in organic light-emitting diodes (OLEDs). For instance, BODIPY-based materials, notable for their fluorescent properties, have been explored for use in OLEDs, highlighting the potential of such compounds for optoelectronic applications (Squeo & Pasini, 2020).
DNA Binding and Antioxidant Activity
DNA Minor Groove Binding : Hoechst 33258 and its analogues, which share structural motifs with benzothiazole derivatives, are known for their strong binding to the minor groove of DNA. This property makes them useful in various biological applications, including as fluorescent DNA stains (Issar & Kakkar, 2013).
Antioxidant and Anti-inflammatory Agents
Benzofused Thiazole Derivatives : Research focused on synthesizing and evaluating benzofused thiazole derivatives for their antioxidant and anti-inflammatory activities showcases the potential therapeutic applications of thiazole-containing compounds. These derivatives have demonstrated significant activity, suggesting that similar compounds may also hold therapeutic value (Raut et al., 2020).
Alzheimer's Disease Imaging
Amyloid Imaging in Alzheimer’s Disease : Thiazole derivatives, such as those used in PET amyloid imaging, serve as diagnostic tools in Alzheimer's disease. These compounds, including [11C]-labeled thiazole derivatives, allow for the in vivo imaging of amyloid plaques, highlighting the diagnostic application of thiazoles in neurodegenerative diseases (Nordberg, 2007).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities . They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been known to interact with various biological targets to exert their effects . For instance, some thiazole derivatives have been found to inhibit COX-1, a key enzyme involved in inflammation .
Biochemical Pathways
For example, some thiazole derivatives have been found to inhibit topoisomerase I, an enzyme crucial for DNA replication .
Pharmacokinetics
Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.
Result of Action
For instance, some thiazole derivatives have been found to induce S phase arrest, up-regulate pro-apoptotic proteins, down-regulate anti-apoptotic proteins, activate caspase-3, and subsequently induce mitochondrial dysfunction to induce cell apoptosis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially influence the action of thiazole derivatives .
Properties
IUPAC Name |
N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-2,3-dimethoxy-N-(2-morpholin-4-ylethyl)benzamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29N3O4S.ClH/c1-16-8-9-17(2)22-20(16)25-24(32-22)27(11-10-26-12-14-31-15-13-26)23(28)18-6-5-7-19(29-3)21(18)30-4;/h5-9H,10-15H2,1-4H3;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASZDAOWOQQRVRH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)C)SC(=N2)N(CCN3CCOCC3)C(=O)C4=C(C(=CC=C4)OC)OC.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30ClN3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.